molecular formula C30H30ClN3O3 B3015725 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride CAS No. 2097916-53-3

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride

Cat. No.: B3015725
CAS No.: 2097916-53-3
M. Wt: 516.04
InChI Key: ABMWHDYXSWPGIO-UHFFFAOYSA-N
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Description

The compound “1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the piperazine ring could potentially be alkylated, or the quinoline moiety could undergo various substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

  • Research highlights the use of palladium-catalyzed amination for synthesizing phenylpiperazine derivatives, crucial in developing metabolites of antipsychotic agents like aripiprazole. This method offers a practical approach to creating complex molecules efficiently, indicating the compound's role in synthesizing therapeutically valuable derivatives (Morita et al., 1998).

Antibacterial Activity

  • A series of compounds, including quinolone and naphthyridine derivatives with variations at the C-8 position and different side chains, were synthesized and evaluated for their antibacterial activity. This study provides insights into the structural requirements for antibacterial potency, showing how modifications can enhance or reduce the activity against Gram-negative and Gram-positive bacteria (Sanchez et al., 1988).

Synthesis of Antihypertensive Agents

  • Improved synthesis processes for intermediates used in the production of antihypertensive drugs, such as Doxazosin, have been developed. These processes demonstrate the compound's utility in creating medications aimed at treating hypertension and associated conditions, showcasing its relevance in cardiovascular drug development (Ramesh et al., 2006).

Antimycobacterial and Antibacterial Agents

  • Novel s-triazines were synthesized and assessed for their antimycobacterial activity against Mycobacterium tuberculosis. These findings highlight the potential of developing new treatments for tuberculosis by leveraging the chemical structure and activity relationships of these compounds (Patel et al., 2011).

Antipsychotic Mechanisms

  • Aripiprazole, a compound using a similar piperazine derivative, acts as a partial agonist at dopamine D2 receptors and has been shown to bind with high affinity to human 5-HT1A receptors. This dual action may contribute to its effectiveness against symptoms of schizophrenia and its side-effect profile, indicating the therapeutic significance of related chemical structures in neuropsychiatric disorders (Jordan et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a piperazine ring act as antagonists at the 5-HT2A receptor, among others .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science .

Properties

IUPAC Name

[9-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3.ClH/c1-20-8-9-21(2)26(16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22;/h3-9,16-19H,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMWHDYXSWPGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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